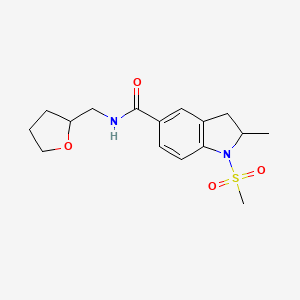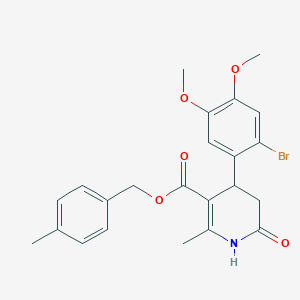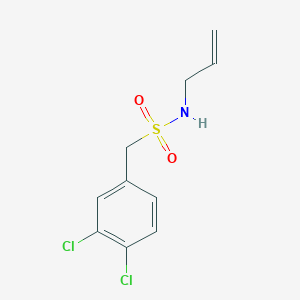![molecular formula C16H14Cl2N2O4S B4724700 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Übersicht
Beschreibung
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been shown to have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of APP and Notch receptors. This leads to a decrease in the production of beta-amyloid peptides and the activation of Notch signaling. 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has also been shown to have other effects on cellular processes, including the regulation of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects on cellular processes. It has been shown to regulate the differentiation of neural stem cells, the proliferation of cancer cells, and the apoptosis of immune cells. 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition. However, it also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid research, including the development of more potent and specific gamma-secretase inhibitors, the investigation of 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid's effects on other cellular processes, and the exploration of 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid's potential therapeutic applications in diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in humans.
In conclusion, 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid is a potent inhibitor of gamma-secretase that has been widely used in scientific research to study the role of gamma-secretase in cellular processes. It has a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis. While it has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. There are several future directions for 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid research, including the development of more potent and specific gamma-secretase inhibitors and the investigation of 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid's potential therapeutic applications in diseases such as Alzheimer's disease and cancer.
Wissenschaftliche Forschungsanwendungen
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been widely used in scientific research as a tool for studying the role of gamma-secretase in cellular processes. It has been shown to inhibit the processing of APP and Notch receptors, leading to a decrease in the production of beta-amyloid peptides and the activation of Notch signaling. 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been used in a variety of experimental systems, including cell culture, animal models, and human clinical trials.
Eigenschaften
IUPAC Name |
5-[[3-[(3,5-dichlorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-9-6-10(18)8-11(7-9)19-15(24)12-4-5-25-16(12)20-13(21)2-1-3-14(22)23/h4-8H,1-3H2,(H,19,24)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBTTXSSBNLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4724636.png)



![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)

![N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)
![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4724705.png)
![2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4724715.png)
![2,4-dichloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4724720.png)